(1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine

Description

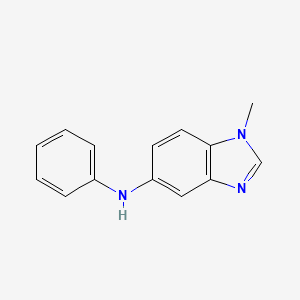

(1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine (C₁₄H₁₃N₃; molecular weight 223.27 g/mol) is a benzimidazole derivative characterized by a phenylamine substituent at the 5-position of the benzimidazole core and a methyl group at the 1-position (Figure 1). This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as angiotensin II receptors (). Its structural versatility allows for modifications that enhance pharmacological properties, including solubility and target affinity.

Properties

IUPAC Name |

1-methyl-N-phenylbenzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-17-10-15-13-9-12(7-8-14(13)17)16-11-5-3-2-4-6-11/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUKXSGSRAHNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912765-24-3 | |

| Record name | 1-methyl-N-phenyl-1H-1,3-benzodiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of o-phenylenediamine with formic acid and formaldehyde to form the benzimidazole ring, followed by N-methylation and subsequent amination with aniline to introduce the phenylamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the benzimidazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring or benzimidazole moiety .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including (1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine, as effective anticancer agents. For instance, derivatives have shown promising antiproliferative effects against various cancer cell lines, including MDA-MB-231, with some compounds displaying IC50 values as low as 16.38 μM . The structure-activity relationship (SAR) studies indicate that modifications on the benzimidazole ring can enhance activity, making these compounds suitable candidates for further development as anticancer drugs.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

this compound derivatives have been investigated for their inhibitory effects on FGFRs, which are implicated in various cancers. Research has shown that certain derivatives possess high selectivity for FGFR1 over FGFR4, with selectivity ratios exceeding 80-fold . This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader-spectrum inhibitors.

Antimicrobial Properties

Antibacterial and Antifungal Activities

Compounds based on the benzimidazole structure have demonstrated significant antibacterial and antifungal activities. Studies report minimal inhibitory concentration (MIC) values indicating effectiveness against strains such as Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant variants . The ability to combat resistant strains is particularly relevant in the context of rising antibiotic resistance.

Anti-inflammatory Effects

Cyclooxygenase Inhibition

The anti-inflammatory properties of this compound have been explored through its action on cyclooxygenases (COX), enzymes involved in inflammation pathways. Some derivatives exhibit potent COX inhibition, with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests potential applications in treating inflammatory conditions.

Table 1: Summary of Biological Activities of this compound Derivatives

Mechanism of Action

The mechanism of action of (1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to four structural analogs (Table 1), focusing on substituent variations, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Findings

Bioactivity Variations :

- The parent compound and its trifluoromethyl-substituted analogs (e.g., Entry 2) exhibit receptor-targeting properties, particularly in cardiovascular applications (). In contrast, pyrimidine salts derived from similar amines (e.g., 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine) show antimicrobial activity, highlighting the role of heterocyclic appendages in diversifying bioactivity .

- The trifluoromethyl group in Entry 2 enhances metabolic stability and target affinity, a common strategy in drug design .

Synthetic Strategies :

- The parent compound is synthesized via condensation reactions using o-phenylenediamine derivatives (). More complex analogs (Entries 2–3) require multistep protocols involving isothiocyanate coupling and cyclization ().

- Substituents like benzyl or dimethoxybenzyl (Entries 4–5) are introduced via alkylation or nucleophilic substitution, demonstrating modularity in benzimidazole chemistry ().

The dimethoxybenzyl variant (Entry 5) has improved solubility due to polar methoxy groups ().

Biological Activity

(1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine is a compound belonging to the benzimidazole family, which has garnered considerable attention due to its diverse biological activities. This article presents an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzimidazole ring substituted with a phenyl group and a methyl group at specific positions. This configuration is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can act as an agonist or antagonist at certain receptors, modulating downstream signaling pathways.

Biological Activities

-

Anticancer Activity :

- Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzimidazole have shown significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth. The compound's structure allows for enhanced lipophilicity, facilitating better penetration through lipid membranes .

- A study indicated that modifications at specific positions on the benzimidazole ring could lead to varying degrees of anticancer activity, showcasing the importance of structural optimization in drug design .

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Efficacy

A recent study investigated the antiproliferative effects of several benzimidazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds with longer alkyl chains exhibited enhanced cytotoxicity, with one derivative achieving an IC50 value of 16.38 μM .

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans, the compound demonstrated significant activity with MIC values ranging from 8 to 32 µg/mL .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are optimal for preparing (1-methyl-1H-benzoimidazol-5-yl)-phenyl-amine?

Answer : The synthesis typically involves condensation of substituted benzimidazole precursors with aromatic amines. For example:

- Route A : React o-phenylenediamine with acyl chlorides (e.g., m-toluoyl chloride) under reflux in polyphosphoric acid (PPA) to form the benzimidazole core, followed by methylation and coupling with aniline derivatives .

- Route B : Use Schiff base formation between benzimidazole-carbaldehydes and phenylamine in dimethylformamide (DMF), catalyzed by mild acids (e.g., acetic acid) .

Critical considerations : Monitor reaction temperature (80–120°C) and solvent polarity to avoid side products like N-alkylated impurities .

Q. How can structural confirmation of this compound be achieved?

Answer : Employ a combination of:

- X-ray crystallography : Resolve bond lengths/angles (e.g., C–N: ~1.34 Å, C–C aromatic: ~1.39 Å) and confirm substitution patterns .

- NMR spectroscopy : Key signals include δ 7.2–8.1 ppm (aromatic protons), δ 3.9 ppm (N–CH3), and δ 4.2–5.0 ppm (amine protons in DMSO-d6) .

- Mass spectrometry : Expect [M+H]<sup>+</sup> at m/z 264 (C15H14N3 requires 264.11) with fragmentation peaks at m/z 121 (benzimidazole fragment) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer :

- Electron-withdrawing groups (e.g., -NO2) on the phenyl ring reduce nucleophilicity of the amine, hindering Buchwald–Hartwig amination.

- Electron-donating groups (e.g., -OCH3) enhance π-stacking interactions in catalytic systems, improving yields in Suzuki–Miyaura couplings (e.g., 75–85% with Pd(PPh3)4) .

Methodological tip : Use DFT calculations (B3LYP/6-31G*) to predict frontier molecular orbitals (HOMO-LUMO gaps) and optimize reaction conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer :

- Dose-response normalization : Re-evaluate IC50 values under standardized assay conditions (e.g., pH 7.4, 37°C) to account for solubility variations .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies in cytotoxicity assays .

- Receptor docking studies : Compare binding affinities (ΔG values) using AutoDock Vina to validate target specificity (e.g., uPAR vs. carbonic anhydrase) .

Q. How can computational modeling guide the design of derivatives with enhanced fluorescence properties?

Answer :

- TD-DFT simulations : Predict emission wavelengths (λem) by optimizing excited-state geometries. For example, adding electron-donating groups at the benzimidazole 5-position shifts λem from 450 nm to 520 nm .

- Solvatochromism analysis : Correlate Stokes shift with solvent polarity (e.g., ε in DMSO vs. chloroform) to tune fluorophore applications .

Experimental validation : Synthesize derivatives with -OH or -NH2 substituents and compare quantum yields (ΦF) via fluorimetry .

Methodological Challenges

Q. What analytical pitfalls arise in quantifying trace impurities during synthesis?

Answer :

Q. How can reaction intermediates be stabilized for mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.